(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine (R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488330
InChI: InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1
SMILES:
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine

CAS No.:

Cat. No.: VC17488330

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine -

Specification

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name (R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine
Standard InChI InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1
Standard InChI Key VOQXTDYESXJSPL-OAHLLOKOSA-N
Isomeric SMILES C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N
Canonical SMILES C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N

Introduction

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral organic compound with a molecular formula of C₁₅H₂₁NO. It is characterized by its cyclopentyl and cyclopropyl groups attached to a phenyl ring, which is linked to an amine group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Applications

The synthesis of (R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves asymmetric synthesis methods to achieve the desired chirality. Chiral compounds like this are crucial in pharmaceutical applications due to their specific interactions with biological targets.

Potential Applications

  • Pharmaceuticals: Chiral compounds are often used in drug development due to their ability to interact specifically with biological targets, enhancing efficacy and reducing side effects.

  • Catalysis: Similar chiral amines are used as ligands in asymmetric catalysis, facilitating reactions with high enantioselectivity.

Identifiers

Identifier TypeIdentifier Value
PubChem CID95448656
CAS Number52389-64-7 (reported as incorrect in some sources), 1270061-53-4
InChIKeyVOQXTDYESXJSPL-OAHLLOKOSA-N

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